molecular formula C28H36AuF6N2O4PS2 B6316015 [2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I), 98% CAS No. 1188507-66-5

[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I), 98%

Cat. No. B6316015
CAS RN: 1188507-66-5
M. Wt: 870.7 g/mol
InChI Key: RWMUXLGTNIZZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I), 98%” is a compound with the empirical formula C28H36AuF6N2O4PS2 . It is also known as DavePhos AuNTf2 . The compound has a molecular weight of 870.66 . It is a solid substance and is used as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: FC(F)(F)S(=O)(=O)N([Au])S(=O)(=O)C(F)(F)F.CN©c1ccccc1-c2ccccc2P(C3CCCCC3)C4CCCCC4 .


Physical And Chemical Properties Analysis

This compound is a solid and is suitable for gold core reactions . It has a melting point of 135-178 °C (dec.) .

Scientific Research Applications

Catalytic Applications

  • Gold-catalyzed cyclizations with ortho,ortho'-substituted monophosphines, similar in structure to the compound , have been shown to efficiently catalyze intramolecular cycloisomerizations. These reactions afford phenols, 3-acylindenes, and methylene-oxazolines. This highlights the potential of gold(I) complexes in catalysis, particularly for organic synthesis transformations (Hashmi et al., 2011).

Synthesis and Structural Analysis

  • The synthesis and characterization of mono N,C,N-pincer complexes of titanium, vanadium, and niobium have been explored. This involves transmetallation processes that might be similar to those applicable to the compound of interest. Such studies contribute to understanding the structure and catalytic activity of transition metal pincer complexes in olefin polymerization (Chuchuryukin et al., 2011).

Novel Binding Modes

  • Research into novel binding modes and hemilability of atropisomeric phosphino-amino palladium complexes showcases the versatility and dynamic behavior of metal complexes involving dicyclohexylphosphino and dimethylamino biphenyl ligands. These findings provide insights into the structural characteristics and reactivity of such complexes, which could be relevant for understanding the properties and applications of the compound (Faller & Sarantopoulos, 2004).

Steric and Electronic Properties

  • The study of steric and electronic parameters characterizing bulky and electron-rich dialkylbiarylphosphines, including dicyclohexylphosphino biphenyls, provides valuable information on the ligand's donor properties and its impact on metal complexation. This research is crucial for designing catalysts with optimized activity and selectivity (Diebolt et al., 2011).

Mechanism of Action

Target of Action

It is known that this compound is used as a ligand in various organic synthesis reactions .

Mode of Action

This compound acts as a ligand, forming complexes with transition metals. These complexes are then used as catalysts in various organic synthesis reactions, including C-C, C-N, and C-O coupling reactions .

Biochemical Pathways

It is known that the compound plays a crucial role in facilitating various organic synthesis reactions .

Pharmacokinetics

It is known that the compound is insoluble in water .

Result of Action

The result of the compound’s action is the facilitation of various organic synthesis reactions. For example, it is used as a ligand in palladium-catalyzed Suzuki aryl-aryl coupling reactions leading to the formation of benzodioxepines .

Action Environment

The compound is sensitive to air and should be stored in a dark place, sealed in dry, at room temperature . Environmental factors such as temperature, humidity, and light exposure can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;gold(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36NP.C2F6NO4S2.Au/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-12,17-22H,3-8,13-16H2,1-2H3;;/q;-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMUXLGTNIZZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36AuF6N2O4PS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

870.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.